molecular formula C6H3BrFNO B6359309 5-Bromo-2-fluoroisonicotinaldehyde CAS No. 1227588-77-3

5-Bromo-2-fluoroisonicotinaldehyde

Cat. No.: B6359309
CAS No.: 1227588-77-3
M. Wt: 204.00 g/mol
InChI Key: OVVLSQOFPVAWGI-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoroisonicotinaldehyde is a halogenated pyridine derivative featuring a bromine atom at the 5-position, a fluorine atom at the 2-position, and an aldehyde functional group at the 4-position of the pyridine ring. The aldehyde group renders it reactive in nucleophilic addition reactions, making it valuable in pharmaceutical and agrochemical synthesis. Its bromine and fluorine substituents contribute to steric and electronic effects, influencing its chemical behavior and biological interactions .

Properties

IUPAC Name

5-bromo-2-fluoropyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVLSQOFPVAWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoroisonicotinaldehyde typically involves the bromination and fluorination of isonicotinaldehyde. One common method includes the following steps:

    Bromination: Isonicotinaldehyde is reacted with a brominating agent such as bromine or N-bromosuccinimide in the presence of a catalyst to introduce the bromine atom at the 5-position.

    Fluorination: The brominated intermediate is then treated with a fluorinating agent, such as diethylaminosulfur trifluoride, to introduce the fluorine atom at the 2-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:

    Controlled temperature and pressure conditions: to facilitate the bromination and fluorination reactions.

    Purification steps: such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoroisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 5-Bromo-2-fluoroisonicotinic acid.

    Reduction: 5-Bromo-2-fluoroisonicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-fluoroisonicotinaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoroisonicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Bromo-2-fluoroisonicotinaldehyde with key analogs in terms of substituent positions, functional groups, molecular weights, and applications:

Compound Name CAS Number Substituents (Position) Functional Group Molecular Weight (g/mol) Key Properties/Applications
This compound Hypothetical Br (5), F (2) Aldehyde ~192 High reactivity in nucleophilic synthesis
3-Bromo-5-fluoroisonicotinaldehyde 407-20-5 Br (3), F (5) Aldehyde ~192 Altered reactivity due to substituent positions
5-Bromo-2-chloroisonicotinic acid 886365-31-7 Br (5), Cl (2) Carboxylic Acid 236.45 Enhanced solubility in polar solvents
Methyl 5-bromo-2-fluoronicotinate 29241-66-5 Br (5), F (2) Ester ~229 Used as a protecting group in synthesis
2-Bromo-5-fluoroisonicotinamide 41404-58-4 Br (2), F (5) Amide ~218 Improved stability in biological systems

Substituent Position Effects

  • 5-Bromo-2-fluoro vs. 3-Bromo-5-fluoro Isomers : The position of bromine and fluorine significantly impacts electronic and steric effects. For instance, 3-Bromo-5-fluoroisonicotinaldehyde (CAS 407-20-5) has bromine at the 3-position, which may reduce steric hindrance near the aldehyde group compared to the 5-bromo-2-fluoro isomer. This positional difference can alter reactivity in cross-coupling reactions .
  • Halogen Type Comparison : Replacing fluorine with chlorine (e.g., 5-Bromo-2-chloroisonicotinic acid, CAS 886365-31-7 ) increases molecular weight and polarizability, enhancing solubility in aqueous media but reducing electrophilicity at the aromatic ring.

Functional Group Analysis

  • Aldehyde vs. Carboxylic Acid/Ester : The aldehyde group in this compound offers greater reactivity in condensation and Grignard reactions compared to the carboxylic acid (e.g., 5-Bromo-2-chloroisonicotinic acid) or ester (e.g., Methyl 5-bromo-2-fluoronicotinate) derivatives. However, the latter compounds exhibit better stability under acidic or hydrolytic conditions .
  • Amide Derivatives : 2-Bromo-5-fluoroisonicotinamide (CAS 41404-58-4 ) demonstrates reduced reactivity but improved metabolic stability, making it more suitable for drug design than the aldehyde analog.

Biological Activity

5-Bromo-2-fluoroisonicotinaldehyde (CAS No. 1227588-77-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring with bromine and fluorine substituents, which significantly influence its reactivity and biological activity. The presence of these halogens enhances the compound's electrophilic nature, allowing it to interact with various biological targets.

The mechanism of action for this compound involves its ability to act as an electrophile, engaging with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Inhibition of Neuropeptide Y Receptor Y5 : Compounds derived from this compound have been explored as inhibitors for the neuropeptide Y receptor Y5, which is implicated in various neurological disorders.
  • Potential Antiviral Activity : There is ongoing research into the development of derivatives targeting the main protease of SARS-CoV-2, suggesting potential applications in COVID-19 treatment.
  • Cancer Immunotherapy : The compound is being investigated as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune escape, thus holding promise for cancer immunotherapy.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

Compound NameSimilarity IndexKey Features
2-Bromo-5-fluoroisonicotinamide0.86Amide functional group; broader biological activity
3-Bromo-5-fluoroisonicotinaldehyde0.72Different position of bromine; similar reactivity
1-(3-Fluoropyridin-4-yl)ethanone0.72Contains a ketone; different biological profile
2-Bromo-5-fluorobenzaldehyde0.66Aldehyde group; different aromatic system
4-(6-Bromopyridin-2-yl)benzaldehyde0.66Similar aldehyde; different substitution pattern

The specific combination of halogen substituents on the isonicotinic framework distinctly influences both the chemical reactivity and biological activity of this compound compared to other compounds.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of biological activities associated with this compound:

  • Synthesis Methods : Various synthetic routes have been developed for producing this compound, emphasizing its versatility in drug design.
  • Biological Assays : In vitro assays have demonstrated its efficacy in inhibiting target enzymes related to neurological disorders and cancer pathways. For example, derivatives have shown promising results in blocking neuropeptide receptors.
  • Optoelectronic Applications : Beyond pharmacological uses, research suggests that this compound may also serve as a building block for semiconductors due to its aromatic character and electron-deficient nature.

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